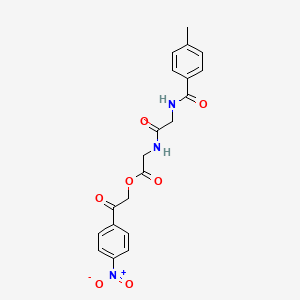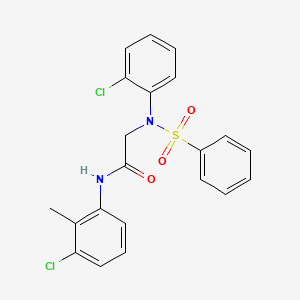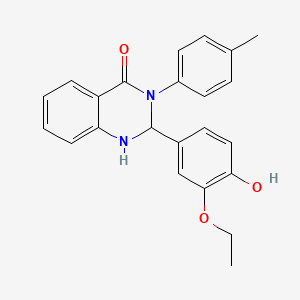![molecular formula C20H22N4O2 B4932578 N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-063, is a novel, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a selective inhibitor of PDE10A, an enzyme that is highly expressed in the striatum of the brain. By inhibiting PDE10A, N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, leading to increased activation of the dopamine D1 and D2 receptors. This results in improved cognitive function and memory, as well as potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. It has also been shown to reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorder. Additionally, N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to modulate the activity of the dopamine and glutamate systems in the brain, which are known to be involved in various neurological and psychiatric disorders.
実験室実験の利点と制限
The advantages of using N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments include its selectivity for PDE10A, its oral bioavailability, and its ability to improve cognitive function and memory in animal models. However, the limitations of using N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide include its relatively short half-life and the potential for off-target effects due to its modulation of the dopamine and glutamate systems.
将来の方向性
Future research on N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could include further studies on its potential therapeutic applications in various neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, the development of more potent and selective PDE10A inhibitors could lead to the discovery of new treatments for these disorders.
合成法
The synthesis of N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves a multi-step process. The starting material, 4-(4-methoxyphenyl)piperazine, is first reacted with 2-cyanobenzyl bromide to form N-(2-cyanophenyl)-4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with acetic anhydride to yield the final product, N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide.
科学的研究の応用
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. It has also been studied for its potential to treat depression, anxiety, and addiction.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-18-8-6-17(7-9-18)24-12-10-23(11-13-24)15-20(25)22-19-5-3-2-4-16(19)14-21/h2-9H,10-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYQCHSUNPJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4932501.png)


![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4932528.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4932532.png)
![N-cyclohexyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932536.png)
![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4932556.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)
![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)